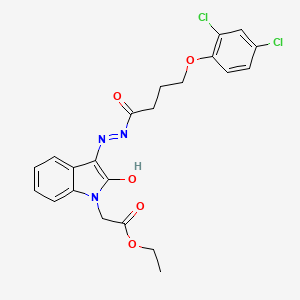

Ethyl 2-(3-(2-(4-(2,4-dichlorophenoxy)butanoyl)hydrazono)-2-oxoindolin-1-yl)acetate

Description

The compound Ethyl 2-(3-(2-(4-(2,4-dichlorophenoxy)butanoyl)hydrazono)-2-oxoindolin-1-yl)acetate (C₂₀H₁₇Cl₂N₃O₅; molecular weight: 450.27 g/mol) features a hybrid structure combining a 2-oxoindolin core, a hydrazone linker, and a 4-(2,4-dichlorophenoxy)butanoyl substituent . Its synthesis typically involves condensation reactions between hydrazine derivatives and carbonyl-containing intermediates, as evidenced by analogous synthetic routes in related compounds .

Properties

CAS No. |

624725-33-3 |

|---|---|

Molecular Formula |

C22H21Cl2N3O5 |

Molecular Weight |

478.3 g/mol |

IUPAC Name |

ethyl 2-[3-[4-(2,4-dichlorophenoxy)butanoyldiazenyl]-2-hydroxyindol-1-yl]acetate |

InChI |

InChI=1S/C22H21Cl2N3O5/c1-2-31-20(29)13-27-17-7-4-3-6-15(17)21(22(27)30)26-25-19(28)8-5-11-32-18-10-9-14(23)12-16(18)24/h3-4,6-7,9-10,12,30H,2,5,8,11,13H2,1H3 |

InChI Key |

ZJAVYDBVEUTCTE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 2-(3-(2-(4-(2,4-dichlorophenoxy)butanoyl)hydrazono)-2-oxoindolin-1-yl)acetate involves multiple steps. One common synthetic route starts with the reaction of 2,4-dichlorophenoxyacetic acid with butanoyl chloride to form the corresponding ester. This ester is then reacted with hydrazine to form the hydrazono derivative. The final step involves the reaction of this intermediate with ethyl oxoindolin-1-yl acetate under specific conditions to yield the desired compound .

Chemical Reactions Analysis

Ethyl 2-(3-(2-(4-(2,4-dichlorophenoxy)butanoyl)hydrazono)-2-oxoindolin-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

Biological Activities

1. Anticancer Properties

Research has shown that compounds related to Ethyl 2-(3-(2-(4-(2,4-dichlorophenoxy)butanoyl)hydrazono)-2-oxoindolin-1-yl)acetate exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of indole compounds have been reported to induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and apoptosis pathways .

2. Antioxidant Activity

Studies indicate that certain derivatives of this compound possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases . The antioxidant activity is often assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

3. Anti-inflammatory Effects

In vitro studies have demonstrated that related compounds can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory conditions. This activity is crucial for developing therapeutic agents aimed at diseases characterized by chronic inflammation .

Agricultural Applications

This compound and its analogs have been explored for their potential use as herbicides or pesticides due to the presence of the dichlorophenoxy group, which is known for its herbicidal properties. The compound's ability to disrupt plant growth by interfering with hormonal regulation makes it a candidate for further investigation in agricultural settings.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the cytotoxic effects of a series of indole derivatives on human cancer cell lines. The results indicated that specific modifications to the indole structure enhanced potency against breast and lung cancer cells .

Case Study 2: Antioxidant Properties

In another research effort, a derivative of this compound was tested for its antioxidant capacity. The findings revealed a significant reduction in oxidative stress markers in treated cells compared to controls .

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(2-(4-(2,4-dichlorophenoxy)butanoyl)hydrazono)-2-oxoindolin-1-yl)acetate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor cell growth in cancer research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acyl Hydrazone Moiety

a) Ethyl 2-(3-(2-(3-Methyl-4-Nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate (CAS 624725-35-5)

- Key Differences: The 3-methyl-4-nitrobenzoyl group replaces the 4-(2,4-dichlorophenoxy)butanoyl chain.

- The methyl group introduces steric hindrance, which may reduce binding affinity in hydrophobic pockets compared to the longer butanoyl chain in the target compound .

b) (E)-Ethyl 2-(3-(2-(2,6-Dimethylphenoxy)acetyl)hydrazono)-2-oxoindolin-1-yl)acetate (CAS 444769-59-9)

- Key Differences: A 2,6-dimethylphenoxy acetyl group replaces the 4-(2,4-dichlorophenoxy)butanoyl chain.

- Implications: The dimethylphenoxy group is less electronegative than dichlorophenoxy, reducing electron-withdrawing effects and altering solubility . The shorter acetyl chain (vs. butanoyl) may limit hydrophobic interactions in biological systems .

Modifications to the Ester Group

a) Methyl 2-(3-(2-(4-Methyl-3-Nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate (CAS 624726-24-5)

Variations in the Hydrazone Substituents

a) Ethyl 2-Amino-2-[2-(2,4-Dichlorophenyl)hydrazono]acetate (CAS 171091-03-5)

- Key Differences: An amino group replaces the 2-oxoindolin core.

- Loss of the indole-derived aromatic system may diminish π-π stacking interactions in protein binding .

Structural and Physicochemical Data Table

Biological Activity

Ethyl 2-(3-(2-(4-(2,4-dichlorophenoxy)butanoyl)hydrazono)-2-oxoindolin-1-yl)acetate is a complex organic compound that has garnered interest due to its potential biological activities. This article delves into the synthesis, structural characteristics, and various biological activities of this compound, supported by case studies and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several steps, including the reaction of 2,4-dichlorophenol with butyric acid derivatives and subsequent hydrazone formation. The final product is characterized by its distinctive indole and hydrazone moieties, which are crucial for its biological activity.

Chemical Structure

The molecular formula of the compound is , indicating the presence of chlorine atoms and a hydrazone linkage that may contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the 2,4-dichlorophenoxy group have shown effectiveness against various bacterial strains. A study highlighted that compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Research has shown that derivatives with indole and hydrazone groups can inhibit cancer cell proliferation. For example, a related compound exhibited an IC50 value of 0.66 µM against HCT-116 cancer cells, indicating moderate cytotoxicity .

Antioxidant Activity

Antioxidant properties are another area of interest for this compound. Studies using DPPH and ABTS assays have demonstrated that compounds derived from similar synthetic routes exhibit moderate antioxidant activity, suggesting potential protective effects against oxidative stress .

Anti-inflammatory Activity

The anti-inflammatory potential of related compounds has been documented in various studies. For instance, derivatives of benzothiazole have shown significant anti-inflammatory effects in vitro, which may also be applicable to the target compound due to structural similarities .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several derivatives containing the dichlorophenoxy group. Results indicated a strong correlation between structural modifications and antimicrobial potency, particularly against gram-positive bacteria .

- Antitumor Screening : In vitro studies on hydrazone derivatives indicated that modifications at the indole position could enhance antitumor activity. The findings suggested that specific substitutions could lead to compounds with improved efficacy against cancer cell lines .

- Oxidative Stress Protection : Research focusing on antioxidant activities revealed that certain derivatives could scavenge free radicals effectively, providing insights into their potential use in combating oxidative stress-related diseases .

Q & A

Basic: What synthetic routes are commonly employed to prepare this hydrazono-indolinone derivative?

The compound is typically synthesized via multi-step reactions involving hydrazone formation and cyclization. A representative method involves:

- Step 1 : Condensation of 3-hydrazonoindolin-2-one intermediates with substituted carbonyl compounds (e.g., 4-(2,4-dichlorophenoxy)butanoyl chloride) under reflux in polar solvents like ethylene glycol or ethanol. Reaction progress is monitored by TLC .

- Step 2 : Subsequent functionalization, such as alkylation or esterification, using reagents like ethyl chloroacetate. Ethanol with catalytic triethylamine is often preferred for mild conditions and high yields .

- Purification : Recrystallization from dioxane or ethanol ensures product purity .

Basic: How is the compound characterized structurally, and what analytical techniques are critical?

Key characterization methods include:

- Elemental Analysis (CHNS) : Validates empirical formula and purity (e.g., deviations >0.3% indicate impurities) .

- Spectroscopy :

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns (e.g., [M+H]⁺ or [M–1]⁺) .

Advanced: How can reaction mechanisms for hydrazone formation be validated experimentally?

Mechanistic studies require:

- Kinetic Monitoring : Track intermediates via time-resolved NMR or in situ FTIR to identify rate-determining steps (e.g., nucleophilic attack on carbonyl vs. dehydration) .

- Isotopic Labeling : Use ¹⁵N-labeled hydrazines to confirm hydrazone linkage formation through isotopic shifts in NMR .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and activation energies for steps like imine tautomerization .

Advanced: How should researchers address contradictions in spectral data during structure elucidation?

Conflicts between spectral and elemental data may arise due to tautomerism or polymorphism. Mitigation strategies include:

- Alternative Syntheses : Prepare derivatives (e.g., N-methylated analogs) to isolate tautomeric forms and compare spectral profiles .

- X-ray Crystallography : Resolve ambiguity by determining crystal structures, as seen in related hydrazono-thiazole systems .

- Dynamic NMR : Probe temperature-dependent shifts to detect equilibrating tautomers (e.g., enol-keto forms) .

Advanced: What strategies optimize yield in large-scale synthesis while minimizing side reactions?

- Solvent Selection : High-boiling solvents (e.g., ethylene glycol) improve reflux efficiency for cyclization but may increase side products; ethanol with catalytic acid/base offers a balance .

- Catalysis : Triethylamine or sodium acetate accelerates hydrazone formation while suppressing hydrolysis .

- Workflow Design : Use flow chemistry for exothermic steps (e.g., diazonium salt generation) to enhance control and scalability .

Advanced: How can computational tools predict biological activity or stability of this compound?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., hypoglycemic activity via PPARγ binding, as in phenylhydrazono-phenoxyquinolones) .

- Degradation Pathways : DFT-based QSPR models predict hydrolytic stability of the ester group under physiological pH .

- ADMET Prediction : SwissADME estimates bioavailability, highlighting potential metabolic liabilities (e.g., cytochrome P450 oxidation of the dichlorophenoxy moiety) .

Advanced: What methodologies assess the compound’s stability under varying storage conditions?

- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4–8 weeks. Monitor decomposition via HPLC (e.g., ester hydrolysis to carboxylic acid) .

- Kinetic Profiling : Arrhenius plots determine activation energy for degradation, guiding storage recommendations (e.g., refrigeration if Eₐ < 50 kJ/mol) .

Advanced: How can structure-activity relationships (SAR) be explored for pharmacological applications?

- Analog Synthesis : Modify substituents (e.g., replace 2,4-dichlorophenoxy with methoxy or nitro groups) and compare bioactivity .

- Pharmacophore Mapping : MOE or Phase identifies critical features (e.g., hydrazone linkage and dichlorophenoxy group) for hypoglycemic or anticancer activity .

- In Vitro Assays : Test cytotoxicity (MTT assay) and target inhibition (e.g., α-glucosidase for antidiabetic potential) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.